molecular formula C9H12O3 B2504188 rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid CAS No. 59591-14-9

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid

Cat. No. B2504188
CAS RN: 59591-14-9
M. Wt: 168.192
InChI Key: ODHAOFSDMDOEGL-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid, also known as rac-3a-OH-2-oxo-octahydropentalene-3a-carboxylic acid, is an important organic compound with a wide range of applications in the scientific research and laboratory experiments. It is a carboxylic acid that is used as a reagent in organic synthesis, and is also a valuable intermediate in the synthesis of a variety of compounds. Rac-3a-OH-2-oxo-octahydropentalene-3a-carboxylic acid has unique biochemical and physiological effects, and can be used in a variety of laboratory experiments.

Scientific Research Applications

Synthetic and Structural Chemistry

  • Synthesis and Structural Analysis : Compounds structurally related to rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid have been synthesized and analyzed for their unique structural properties. For instance, enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid and its derivatives were prepared via diastereoselective alkylation, highlighting the intricate synthetic routes possible with such compounds. The X-ray crystal structure analysis provided insights into the three-dimensional pattern of intermolecular hydrogen bonding, emphasizing the compound's potential as a scaffold for further chemical modification (Gardner et al., 2002).

  • Crystallization and Structural Elucidation : The crystallization and structural elucidation of halogenated carboxylic acids, such as 2-bromo-3-methylbutyric acid, have been reported to understand better the hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. These studies can shed light on the fundamental interactions governing the assembly and stability of molecular architectures (Seidel et al., 2020).

Biological and Pharmacological Applications

  • Metabolic Enzyme Inhibition : Rosmarinic acid, a compound related by its polyphenolic nature and potential biological activity, has been shown to inhibit several metabolic enzymes, including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. This demonstrates the potential of structurally complex carboxylic acids and their derivatives in modulating key biological pathways and processes with implications for therapeutic applications (Gülçin et al., 2016).

  • Retinoic Acid Signalling : Studies on retinoic acid and its receptors, such as RAR-α and PPAR-γ, highlight the intricate roles these molecules play in gene transcription regulation through the formation of heterodimers with retinoid-X receptors. Understanding the interactions and signalling pathways of these receptors, facilitated by compounds like retinoic acid, contributes to our knowledge of developmental biology and the potential for targeted therapies (Westin et al., 1998).

properties

IUPAC Name

(3aR,6aR)-5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12)/t6-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHAOFSDMDOEGL-HZGVNTEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)C[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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